Home > Products > Screening Compounds P50007 > Tetrahydro Erlotinib-d9
Tetrahydro Erlotinib-d9 -

Tetrahydro Erlotinib-d9

Catalog Number: EVT-1498860
CAS Number:
Molecular Formula: C₂₂H₁₈D₉N₃O₄
Molecular Weight: 406.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tetrahydro Erlotinib-d9 is a deuterated analog of Erlotinib, which is a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor primarily used in the treatment of non-small cell lung cancer. The compound's deuteration may enhance its pharmacokinetic properties, potentially improving efficacy and reducing side effects. Tetrahydro Erlotinib-d9 is classified under small molecule inhibitors targeting specific pathways involved in cancer cell proliferation.

Source and Classification

Erlotinib was originally developed from the quinazoline class of compounds and has been extensively studied for its anticancer properties. Tetrahydro Erlotinib-d9 represents a modification of the original compound, aimed at enhancing its stability and bioavailability through the incorporation of deuterium atoms. This modification can influence the metabolic pathways of the drug, potentially leading to improved therapeutic outcomes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Tetrahydro Erlotinib-d9 typically involves several steps, including:

Molecular Structure Analysis

Structure and Data

Tetrahydro Erlotinib-d9 retains the core structure of Erlotinib but includes deuterium atoms at specific positions to alter its isotopic composition. The molecular formula can be represented as C22_{22}H24_{24}D9_9N3_3O4_4S, indicating the presence of deuterium.

  • Key Functional Groups:
    • Quinazoline nucleus
    • Methoxy and hydroxyl groups
    • Sulfonamide moiety

Structural Representation

The structural representation can be illustrated using chemical drawing software or molecular modeling tools to visualize the spatial arrangement of atoms.

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis involves multiple chemical reactions:

  1. Alkylation: Formation of ether linkages through nucleophilic substitution.
  2. Nitration: Introduction of nitro groups under controlled conditions to yield intermediates.
  3. Reduction: Conversion of nitro groups to amines using deuterated reducing agents, which is critical for forming the final product.

These reactions are typically monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure purity and yield.

Mechanism of Action

Process and Data

Tetrahydro Erlotinib-d9 functions by selectively inhibiting the tyrosine kinase domain of EGFR, leading to decreased phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival. This inhibition effectively reduces tumor growth in cancers expressing high levels of EGFR.

  • Binding Affinity: The binding affinity is assessed through various assays, often showing comparable potency to non-deuterated Erlotinib.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

Applications

Scientific Uses

Tetrahydro Erlotinib-d9 is primarily utilized in research settings focused on:

  • Evaluating pharmacokinetic profiles compared to standard Erlotinib.
  • Investigating potential enhancements in therapeutic efficacy against various cancer cell lines.
  • Studying metabolic pathways influenced by deuteration which may lead to novel therapeutic strategies.

Properties

Product Name

Tetrahydro Erlotinib-d9

Molecular Formula

C₂₂H₁₈D₉N₃O₄

Molecular Weight

406.52

Synonyms

N-(3-Ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine-d9

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.